FMPEP-d2
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Overview
Description
FMPEP-d2 is a radioligand that targets cannabinoid subtype 1 receptors. It is an inverse agonist, which means it binds to the receptor and induces the opposite effect of an agonist. This compound is primarily used in positron emission tomography imaging to study the distribution and density of cannabinoid subtype 1 receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMPEP-d2 involves a one-pot nucleophilic substitution reaction. The process begins with the radiofluorination of ditosylmethane-d2 using [18F]fluoride. The reaction is carried out in the presence of a phase transfer catalyst, kryptofix 2.2.2, and potassium carbonate at 95°C for 15 minutes. The resulting [18F]fluoromethyl-d2 bromide is then reacted with the precursor compound, PPEP, in the presence of cesium carbonate and 18-crown-6 in dimethylformamide at 110°C for 10 minutes .
Industrial Production Methods
The industrial production of this compound is automated using commercial synthesis modules. The process involves the formation of volatile [18F]fluoromethyl-d2 bromide, which is then purified using reverse-phase high-performance liquid chromatography. The final product is formulated with sodium chloride and ascorbic acid, ensuring high radiochemical purity and compliance with good manufacturing practices .
Chemical Reactions Analysis
Types of Reactions
FMPEP-d2 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a bromine atom with a fluorine atom in the presence of a phase transfer catalyst .
Common Reagents and Conditions
Reagents: [18F]fluoride, ditosylmethane-d2, PPEP, cesium carbonate, 18-crown-6, dimethylformamide, kryptofix 2.2.2, potassium carbonate.
Conditions: 95°C for radiofluorination, 110°C for nucleophilic substitution
Major Products
The major product of these reactions is this compound, which is obtained with high radiochemical purity and is suitable for positron emission tomography imaging .
Scientific Research Applications
FMPEP-d2 is extensively used in scientific research to study the endocannabinoid system. Its primary application is in positron emission tomography imaging to quantify the distribution and density of cannabinoid subtype 1 receptors in the brain. This is particularly useful in studying neuropsychiatric and neurodegenerative disorders, such as schizophrenia, Alzheimer’s disease, and addiction .
Mechanism of Action
FMPEP-d2 acts as an inverse agonist at cannabinoid subtype 1 receptors. By binding to these receptors, it induces the opposite effect of an agonist, leading to a decrease in receptor activity. This mechanism is useful in studying the role of cannabinoid subtype 1 receptors in various neurological conditions .
Comparison with Similar Compounds
FMPEP-d2 is unique in its high specificity and affinity for cannabinoid subtype 1 receptors. Similar compounds include other radioligands used for positron emission tomography imaging, such as [18F]MAGL-2102, which targets monoacylglycerol lipase, another enzyme in the endocannabinoid system .
List of Similar Compounds
- [18F]MAGL-2102
- [18F]FMPEP
This compound stands out due to its high radiochemical purity and suitability for non-invasive imaging of cannabinoid subtype 1 receptors, making it a valuable tool in neuroimaging research .
Properties
Molecular Formula |
C26H24F4N2O2 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(3R,5R)-5-[3-[dideuterio(fluoro)methoxy]phenyl]-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24F4N2O2/c1-17(18-6-3-2-4-7-18)31-23-15-24(19-8-5-9-22(14-19)34-16-27)32(25(23)33)21-12-10-20(11-13-21)26(28,29)30/h2-14,17,23-24,31H,15-16H2,1H3/t17-,23-,24-/m1/s1/i16D2 |
InChI Key |
VIZNNWKKQKFIOX-CLXLHAEJSA-N |
Isomeric SMILES |
[2H]C([2H])(OC1=CC=CC(=C1)[C@H]2C[C@H](C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N[C@H](C)C4=CC=CC=C4)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OCF |
Origin of Product |
United States |
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